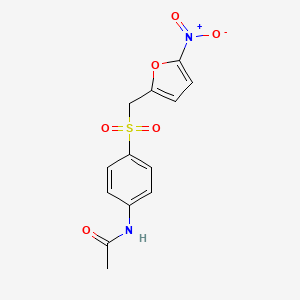

N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide is a chemical compound with the molecular formula C13H12N2O6S and a molecular weight of 324.314 g/mol . This compound is known for its unique structure, which includes a nitrofuran moiety, a sulfonyl group, and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Sulfonylation: The attachment of a sulfonyl group to the nitrofuran derivative.

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits reactivity primarily through its nitro group , sulfonyl group , and acetamide moiety , enabling diverse transformations:

-

Nitro Group Reduction : The nitro moiety undergoes reduction to form reactive intermediates, such as nitroso or amine derivatives. This process is critical in biological systems, where nitro group reduction by enzymes (e.g., nitroreductases) can generate cytotoxic species .

-

Sulfonyl Group Reactivity : The sulfonyl group (-SO₂-) may participate in substitution reactions, depending on reaction conditions. For example, nucleophilic attack or electrophilic substitution could modify this functional group.

-

Acetamide Stability : The acetamide group (-NHCOCH₃) contributes to the compound’s stability but may undergo hydrolysis under extreme conditions (e.g., strong acids/bases).

Reductive Coupling

A method reported in ACS Publications involves reductive coupling of nitroarenes with aryl sulfinates. For example, sodium 4-fluorobenzenesulfinate and nitroarenes react under conditions with sodium bisulfite and FeCl₂ in DMSO. This system achieves partial conversion to sulfonamides, as shown in Table 1 .

| Entry | Conditions | Conversion to Sulfonamide (%) |

|---|---|---|

| 1 | Standard (FeCl₂, NaHSO₃) | 50 |

| 2 | No FeCl₂ | 62 |

| 4 | No FeCl₂, excess NaHSO₃ | Quantitative |

Metabolic Activation

In biological systems, the compound undergoes deacetylation and nitro reduction in renal tissues, as observed in similar nitrofuran derivatives. This activation generates reactive intermediates that bind to macromolecules (e.g., DNA), contributing to carcinogenic effects .

Nitro Reduction Mechanism

-

Initial Reduction : The nitro group undergoes a 2-electron reduction to form a nitroso intermediate.

-

Electrophilic Attack : The nitroso species reacts with nucleophiles (e.g., aryl sulfinates) to form N-sulfonyl hydroxylamine intermediates.

-

Final Reduction : A second 2-electron reduction converts the intermediate to the sulfonamide product .

Sulfonamide Formation

The reaction pathway involves:

-

Oxidative Coupling : Nitroarenes react with sulfinates under reductive conditions.

-

Intermediate Formation : N-sulfonyl hydroxylamine intermediates are transiently formed.

-

Final Product : Sulfonamide derivatives are generated after full reduction .

Comparison with Analogous Compounds

Scientific Research Applications

Medicinal Chemistry

N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide is recognized for its potential as a pharmaceutical agent. The compound's structure features a nitro group and a sulfonamide moiety, which are known to enhance biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of furan-containing compounds have shown cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF7) cells. The mechanism of action often involves the induction of apoptosis and inhibition of specific kinases associated with cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 8.107 | ERK1/2 Inhibition |

| Compound B | MCF7 | 0.877 | Apoptosis Induction |

Antibacterial Properties

The antibacterial properties of this compound have also been explored. Studies have demonstrated that compounds with similar structural features can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell walls and inhibition of essential enzymatic pathways .

Table 2: Antibacterial Activity

| Compound Name | Bacteria Tested | Activity |

|---|---|---|

| Compound C | S. aureus | Active |

| Compound D | E. coli | Active |

Inhibition of Enzymatic Activity

The compound has been investigated for its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression. Inhibitors targeting HDACs can induce differentiation and apoptosis in cancer cells, making them valuable in cancer therapy .

Potential as a Multi-target Drug

Given its complex structure, this compound may act on multiple biological targets, which is advantageous in the treatment of multifactorial diseases such as cancer and diabetes. Research into the compound's interaction with various kinases suggests it could be developed into a multi-target therapeutic agent .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Case Study 1 : A study demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models of breast cancer by inducing apoptosis through caspase activation.

- Case Study 2 : Another investigation revealed that the compound exhibited substantial antibacterial activity against drug-resistant strains, suggesting its potential as an alternative treatment option for infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl and acetamide groups also contribute to its overall activity by influencing its chemical reactivity and binding properties .

Comparison with Similar Compounds

N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide can be compared with other similar compounds, such as:

N-(4-(((5-Methyl-3-isoxazolyl)amino)sulfonyl)phenyl)acetamide: This compound has a similar structure but with a different functional group on the furan ring.

Phenoxy acetamide derivatives: These compounds share the acetamide group but have different substituents on the aromatic ring.

The uniqueness of this compound lies in its combination of the nitrofuran, sulfonyl, and acetamide groups, which confer distinct chemical and biological properties.

Biological Activity

N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide, a compound featuring a nitrofuran moiety, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound includes a nitro group (-NO2), a sulfonamide group (-SO2NH), and an acetamide group (-NHCOCH3), which contribute to its biological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nitroreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. This reduction is often facilitated by nitroreductase enzymes present in microorganisms and mammalian cells .

- Protein Binding : Studies indicate that the reduced forms of the compound can bind to protein sulfhydryl groups, potentially altering protein function and leading to cytotoxic effects .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Antimicrobial Activity

Numerous studies have assessed the antimicrobial efficacy of this compound:

- In vitro Studies : The compound demonstrated potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported in the range of 0.4–1.6 μg/mL, significantly outperforming standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| E. coli | 0.4 | Ciprofloxacin | 2 |

| S. aureus | 0.8 | Ciprofloxacin | 2 |

| Klebsiella pneumoniae | 1.0 | Ampicillin | 16 |

Anticancer Activity

Research also indicates potential anticancer properties of the compound:

- Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound induces apoptosis in cancer cells, with IC50 values suggesting effective cytotoxicity at low concentrations .

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of compounds similar to this compound exhibited enhanced activity against fungal strains such as Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial action .

- Cancer Research Findings : In a recent study, researchers evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated that treatment with varying concentrations led to significant reductions in cell viability, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : A typical approach involves sulfonylation of the phenylacetamide precursor followed by nitration and furylmethyl group introduction. For analogous sulfonyl-acetamides, refluxing intermediates (e.g., sulfonamides) with acetic anhydride under controlled conditions yields high-purity products . Optimization may include solvent selection (ethanol for crystallization), temperature modulation (reflux at 100–120°C), and stoichiometric adjustments to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- X-ray crystallography resolves bond lengths, torsion angles (e.g., nitro group deviation from the benzene plane), and hydrogen-bonding networks (e.g., C–H⋯O interactions) .

- NMR spectroscopy (¹H/¹³C) confirms substituent positioning, while FT-IR identifies functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, nitro N=O at ~1520 cm⁻¹).

- Mass spectrometry verifies molecular weight and fragmentation patterns.

Q. What safety precautions are critical when handling nitroaromatic and sulfonyl-containing compounds?

- Guidelines :

- Use fume hoods to avoid inhalation of nitro group-derived vapors.

- Wear nitrile gloves and goggles to prevent skin/eye contact, as sulfonamides can cause irritation .

- Store in airtight containers away from reducing agents to prevent explosive reactions.

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental data (NMR/XRD) be resolved?

- Methodology :

- Cross-validate computational models (e.g., torsion angles, dipole moments) with experimental XRD data .

- Re-examine solvent effects in NMR simulations or impurities in synthetic batches.

- Use solid-state NMR to account for crystal packing influences absent in gas-phase DFT calculations.

Q. What strategies elucidate intermolecular interactions and crystal engineering in sulfonyl-acetamides?

- Approach :

- Analyze XRD data for head-to-tail hydrogen bonding (e.g., C–H⋯O interactions between acetamide carbonyl and methyl groups) and π-π stacking .

- Modify substituents (e.g., nitro vs. chloro groups) to study packing efficiency and polymorphism.

Q. How can reaction pathways for byproduct formation during synthesis be investigated?

- Methodology :

- Employ LC-MS to track intermediates and byproducts in real-time.

- Use isotopic labeling (e.g., ¹⁵N-nitration) to trace nitro group incorporation.

- Vary reaction parameters (e.g., temperature, catalyst) to isolate and characterize byproducts via column chromatography .

Q. Notes

- Structural analogs (e.g., chloro-nitrophenyl derivatives) provide insights into reactivity and crystallization trends .

- Safety protocols must align with GHS standards for nitro and sulfonyl compounds .

- Advanced characterization (e.g., synchrotron XRD) enhances resolution of steric effects in the furylmethyl group.

Properties

CAS No. |

39272-74-7 |

|---|---|

Molecular Formula |

C13H12N2O6S |

Molecular Weight |

324.31 g/mol |

IUPAC Name |

N-[4-[(5-nitrofuran-2-yl)methylsulfonyl]phenyl]acetamide |

InChI |

InChI=1S/C13H12N2O6S/c1-9(16)14-10-2-5-12(6-3-10)22(19,20)8-11-4-7-13(21-11)15(17)18/h2-7H,8H2,1H3,(H,14,16) |

InChI Key |

MGRBONNWALKINO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.